N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Halogen atoms in the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in its biological activity. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dichlorobenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene ring and the presence of the pyrrole moiety. These structural features contribute to its distinct chemical and biological properties.
Biological Activity
N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide, a compound with the molecular formula C14H13Cl2N3O, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, including its potential as an inhibitor of various enzymes and its anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorobenzylidene moiety linked to a pyrrol derivative through an acetohydrazide functional group. The structural formula can be represented as follows:
1. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, particularly α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes.
- Inhibition Studies : The compound exhibited significant inhibition of α-glucosidase with an IC50 value of approximately 21.9 µg/ml, which is notably lower than the standard acarbose (IC50 = 34.5 µg/ml) .
2. Anticancer Properties
The anticancer potential of this compound has also been explored in several studies. It has shown promising results against various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 3.0 µM to 5.85 µM .
Case Study 1: α-Glucosidase Inhibition
A series of experiments were conducted to assess the structure-activity relationship (SAR) of various derivatives related to this compound. The findings indicated that modifications to the benzylidene moiety significantly influenced inhibitory potency.
Compound | IC50 (µM) | Remarks |
---|---|---|
Acarbose | 752.10 | Standard control |
N'-(Dichlorobenzylidene) | 21.9 | Significant inhibitor |
Case Study 2: Anticancer Activity
In a comparative study involving multiple hydrazone derivatives, this compound was found to exhibit superior activity against human cancer cell lines.
Cell Line | IC50 (µM) | Comparison |
---|---|---|
MCF-7 | 5.85 | Comparable to doxorubicin |
A549 | 3.0 | Significant inhibition |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites, leading to conformational changes that inhibit enzymatic activity.
Properties
Molecular Formula |
C14H13Cl2N3O |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19-7-3-5-11(19)8-13(20)18-17-9-10-4-2-6-12(15)14(10)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
VMAJLFRHDWIUMK-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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